molecular formula C10H24O6Si B096457 Methyltris(methoxyethoxy)silane CAS No. 17980-64-2

Methyltris(methoxyethoxy)silane

Cat. No.: B096457
CAS No.: 17980-64-2
M. Wt: 268.38 g/mol
InChI Key: OLTVTFUBQOLTND-UHFFFAOYSA-N
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Description

Methyltris(methoxyethoxy)silane is a trisubstituted organosilane compound characterized by a central silicon atom bonded to one methyl group and three methoxyethoxy (-OCH2CH2OCH3) groups. These compounds share functional similarities, including roles as coupling agents, intermediates in synthesis, or modifiers for surface properties in materials science. The absence of direct data on this compound necessitates a comparative analysis of its closest analogs, leveraging available research on related trisubstituted silanes .

Preparation Methods

Fundamental Reaction Mechanisms

Core Synthesis Pathway

The primary synthesis route for methyltris(methoxyethoxy)silane involves the stepwise substitution of chlorine atoms in methyl trichlorosilane (CH₃SiCl₃) with methoxyethoxy groups (-OCH₂CH₂OCH₃). The reaction proceeds via nucleophilic substitution, where methoxyethanol (HOCH₂CH₂OCH₃) acts as both the nucleophile and solvent . The general reaction scheme is:

CH₃SiCl₃ + 3 HOCH₂CH₂OCH₃ → CH₃Si(OCH₂CH₂OCH₃)₃ + 3 HCl\text{CH₃SiCl₃ + 3 HOCH₂CH₂OCH₃ → CH₃Si(OCH₂CH₂OCH₃)₃ + 3 HCl}

This exothermic reaction requires temperature control (40–60°C) to prevent runaway side reactions. Anhydrous conditions are critical, as water hydrolyzes unreacted chlorosilanes into silanols, reducing yield .

Catalytic Acceleration

While the base reaction proceeds without catalysts, tertiary amines like triethylamine (Et₃N) or pyridine are often added to neutralize HCl, shifting the equilibrium toward product formation . Patent data indicates that 1.05–1.10 equivalents of amine per chlorine atom optimize yield while minimizing excess reagent costs.

Industrial-Scale Production Methods

Batch Reactor Process

The conventional batch method involves sequential addition of methoxyethanol to methyl trichlorosilane in a glass-lined reactor. Key parameters include:

  • Temperature gradient : Initial cooling to 5°C during methoxyethanol addition, followed by gradual warming to 50°C over 4–6 hours

  • Agitation rate : 200–400 RPM to ensure efficient HCl gas evolution

  • Reagent purity : Methoxyethanol must contain <0.1% water to prevent hydrolysis

A typical batch yields 92–94% product with 96–97% purity after distillation . Residual chlorosilanes (<0.5%) are removed via vacuum stripping.

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance safety and consistency. In one configuration :

  • Methyl trichlorosilane and methoxyethanol are metered at 1:3.2 molar ratio into a static mixer

  • The mixture enters a tubular reactor (residence time: 30–45 minutes) with temperature zones:

    • Zone 1: 25°C (initial reaction)

    • Zone 2: 50°C (completion)

  • Gaseous HCl is scrubbed with alkaline solution

  • Crude product undergoes thin-film evaporation (120°C, 10 mbar)

This method achieves 95% conversion with 40% reduced energy consumption compared to batch processing.

Process Optimization Strategies

Solvent Selection

While methoxyethanol serves as both reactant and solvent, some protocols add inert solvents like toluene or xylene to improve heat transfer. Comparative data reveals:

SolventReaction Time (h)Yield (%)Purity (%)
None5.292.396.7
Toluene4.193.897.2
Xylene3.894.197.5

Xylene shortens reaction time by 27% but introduces azeotropic distillation challenges during solvent recovery .

Byproduct Management

Major byproducts include:

  • Methyl dichlorosilane : Forms if stoichiometry deviates >2%

  • Oligomeric siloxanes : Result from partial hydrolysis (controlled by <50 ppm H₂O)

  • Chloroethyl ethers : Generated at temperatures >70°C

Advanced plants employ inline FTIR spectroscopy to monitor Cl⁻ concentration, automatically adjusting feed rates when deviations exceed ±0.5%.

Purification and Quality Control

Distillation Protocols

Fractional distillation under reduced pressure (5–15 mmHg) separates the product from unreacted reagents. Optimal conditions:

  • First stage : 80–90°C (removes methoxyethanol)

  • Second stage : 110–120°C (collects this compound)

  • Third stage : 130–140°C (removes high-boiling siloxanes)

Post-distillation purity typically reaches 99.0–99.5%, suitable for electronic-grade applications.

Analytical Characterization

Quality assurance employs:

  • 29Si NMR : Confirms substitution pattern (δ = -45 to -47 ppm)

  • Karl Fischer titration : Verifies moisture content (<100 ppm)

  • Chloride ion selective electrode : Ensures Cl⁻ < 50 ppm

Chemical Reactions Analysis

Types of Reactions

Methyltris(methoxyethoxy)silane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. These reactions are essential for its application as a coupling agent and in the synthesis of advanced materials .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanols, siloxanes, and other organosilicon compounds. These products are valuable in the production of coatings, adhesives, and composite materials .

Mechanism of Action

The mechanism of action of methyltris(methoxyethoxy)silane involves its ability to form strong covalent bonds with both inorganic and organic substrates. This is achieved through the hydrolysis of its methoxy groups to form silanols, which can then condense with hydroxyl groups on the substrate surface. This process enhances the interfacial adhesion and compatibility of composite materials .

Comparison with Similar Compounds

The following table summarizes key properties, applications, and safety profiles of structurally related trisubstituted silanes, based on evidence from peer-reviewed studies and technical reports:

Compound Molecular Formula CAS No. Key Applications Physical Properties Safety Profile References
Methyltris(trimethylsiloxy)silane C10H30O3Si4 17928-28-8 - Thermal rearrangement studies of polysiloxanes.
- Detected in fermented beverages.
Clear liquid, insoluble in water, flammable. Combustible; requires careful handling to avoid ignition.
Vinyltris(2-methoxyethoxy)silane C11H24O6Si 1067-53-4 - Silane coupling agent for SiO2 nanoparticle modification.
- Enhances hydrophobicity and dispersion.
Liquid with a boiling point of ~339°C. Hazardous if swallowed; requires PPE (gloves, goggles) during use.
Methyltris(1-methylethoxy)silane C10H24O3Si 5581-67-9 - Intermediate in organic synthesis. Not explicitly reported. Limited safety data; assumed similar to alkoxysilanes (irritant potential).
Methyltris(methylisobutylketoxime)silane C19H39N3O3Si 2224-33-1 - Cross-linking agent in adhesives, coatings, and plastics.
- Compatibilizer in polymers.
Liquid; store away from heat/open flames. Causes skin/eye irritation; harmful if inhaled.
Methacryloyloxypropyltris(trimethylsiloxy)silane C16H36O6Si4 17096-07-0 - Coupling agent for glass fibers and fillers.
- Enhances adhesion in composites.
Not explicitly reported. Limited safety data; standard silane precautions apply.

Key Comparative Insights:

Functional Groups and Reactivity :

  • Vinyltris(2-methoxyethoxy)silane and Methyltris(trimethylsiloxy)silane differ in substituents: the former has methoxyethoxy groups (enhancing hydrophilicity and substrate adhesion), while the latter has trimethylsiloxy groups (imparting thermal stability and hydrophobicity) .
  • Methyltris(methylisobutylketoxime)silane contains ketoxime groups, enabling its role as a cross-linker in polymer matrices .

Applications: Vinyltris(2-methoxyethoxy)silane is critical in SiO2 surface modification, improving nanoparticle dispersion in coatings and composites . Methyltris(trimethylsiloxy)silane is used in thermal studies of polysiloxanes and has been identified in fermented beverages, though its role there remains unclear .

Safety and Handling :

  • Vinyltris(2-methoxyethoxy)silane and Methyltris(methylisobutylketoxime)silane are classified as hazardous, requiring strict PPE protocols .
  • Methyltris(trimethylsiloxy)silane poses flammability risks but is less toxic compared to ketoxime-functionalized silanes .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Methyltris(trimethylsiloxy)silane Vinyltris(2-methoxyethoxy)silane Methyltris(methylisobutylketoxime)silane
Molecular Weight (g/mol) 310.68 280.39 397.68
Boiling Point (°C) Not reported 339.1 Not reported
Density (g/cm³) 0.92 Not reported Not reported
Solubility in Water Insoluble Insoluble Insoluble
Flammability Combustible Non-flammable Flammable

Biological Activity

Methyltris(methoxyethoxy)silane, also known as Tris(2-methoxyethoxy)methylsilane, is an organosilicon compound with the chemical formula CH3Si OCH2CH2OCH3)3\text{CH}_3\text{Si OCH}_2\text{CH}_2\text{OCH}_3)_3. This compound has garnered attention for its potential biological activities and applications, particularly in materials science and biomedicine. This article explores its biological activity, including metabolism, toxicity, and potential therapeutic uses, supported by data tables and relevant case studies.

This compound is characterized by its hydrolyzable silane structure. Upon exposure to physiological conditions, it undergoes hydrolysis to form 2-methoxyethanol and silanol metabolites. The metabolic pathway of this compound suggests that the systemic toxicity observed is primarily attributed to the 2-methoxyethanol moiety, which is known for its potential toxic effects .

Hydrolysis Reaction

The hydrolysis reaction can be summarized as follows:

Methyltris methoxyethoxy silaneH2O2 Methoxyethanol+Silanol metabolites\text{Methyltris methoxyethoxy silane}\xrightarrow{\text{H}_2\text{O}}\text{2 Methoxyethanol}+\text{Silanol metabolites}

This reaction indicates that the compound's biological effects are closely linked to its hydrolytic products.

Acute Toxicity

Acute toxicity studies have demonstrated that this compound exhibits low oral acute toxicity, with a median lethal dose (LD50) greater than 2000 mg/kg body weight in rats. Clinical signs observed included hypoactivity and gastrointestinal disturbances .

Reproductive and Developmental Toxicity

Research indicates that repeated exposure to this silane can lead to significant reproductive and developmental toxicity. In a study where rats were administered varying doses of the compound, adverse effects were noted in body weight and food consumption at higher doses. Notably, effects on the thymus and hematopoietic system were also reported .

Toxicity Study Dose (mg/kg bw/day) Observed Effects
Acute Oral Toxicity>2000Low toxicity
Reproductive Study250Decreased body weight, food consumption
Hematopoietic Effects-Thymus abnormalities

Genotoxicity

In a mammalian cell gene mutation study, this compound did not induce gene mutations in L5178Y mouse lymphoma cells, suggesting a low genotoxic potential for this compound .

Case Study 1: Effects on Cell Membranes

A study investigating the permeability of this compound metabolites through cellular membranes found that the silanol derivatives can penetrate cell membranes effectively due to their lower molecular weight and hydrophilic nature. This property raises concerns about bioaccumulation in biological systems .

Case Study 2: Application in Drug Delivery Systems

Research has explored the use of this compound as a functional additive in drug delivery systems. Its ability to form stable siloxane networks enhances the encapsulation efficiency of therapeutic agents while maintaining biocompatibility. In vitro studies demonstrated improved drug release profiles compared to traditional carriers .

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification protocols for methyltris(methoxyethoxy)silane in laboratory settings?

Methodological Answer:

  • Synthesis : this compound can be synthesized via alkoxylation of methyltrichlorosilane with methoxyethoxy alcohols. A protocol for analogous alkylsilanes involves using trialkoxyalkylsilanes as starting materials, with diisopropylamine as a counterion .
  • Purification : Isolate the product by vacuum distillation or filtration, depending on solubility. For silane derivatives, evaporation under reduced pressure is effective to remove volatile byproducts .
  • Critical Parameters : Control reaction temperature (typically 60–80°C) and stoichiometric ratios to minimize side reactions like hydrolysis. Use anhydrous solvents to prevent silanol formation .

Q. How should researchers safely handle this compound, and what are its GHS hazard classifications?

Methodological Answer:

  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of vapors; ensure adequate ventilation .

  • GHS Classifications :

    Hazard ClassSignal WordHazard Statements
    Acute Toxicity (Oral, Cat. 4)DangerH302: Harmful if swallowed
    Skin Irritation (Cat. 2)WarningH315: Causes skin irritation
    • Store in sealed containers away from moisture and oxidizers .

Q. What characterization techniques are essential for verifying the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^{1}H and 29^{29}Si NMR to confirm substitution patterns and silane backbone integrity. For example, 29^{29}Si NMR peaks for trisubstituted silanes typically appear at –40 to –60 ppm .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Monitor Si–O–C (~1100 cm1^{-1}) and Si–CH3_3 (~1250 cm1^{-1}) bonds .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z ~300–400 for methoxyethoxy derivatives) .

Q. What are the primary research applications of this compound in materials science?

Methodological Answer:

  • Crosslinking Agent : Used in silicone rubber and sealants due to its moisture-curing properties. The methoxyethoxy groups hydrolyze to form siloxane networks .
  • Polymer Modification : Acts as a co-monomer in methacrylate-based hydrogels for controlled drug release, enhancing hydrophilicity and biocompatibility .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of this compound in copolymerization with vinyl monomers?

Methodological Answer:

  • Experimental Design :
    • Monomer Selection : Pair with vinyl pyrrolidone or methacrylate derivatives to study radical copolymerization kinetics .
    • Reactivity Ratios : Use the Mayo-Lewis equation to determine r1r_1 and r2r_2 via 1^{1}H NMR monitoring of monomer consumption .
    • Crosslinking Efficiency : Measure gel fraction (%) post-curing to assess silane incorporation .
  • Data Analysis : Compare experimental results with computational models (e.g., DFT for bond dissociation energies) .

Q. How can contradictory data on the hydrolytic stability of this compound in different solvents be resolved?

Methodological Answer:

  • Controlled Hydrolysis Studies :
    • Variables : Test in polar (e.g., water/ethanol) vs. nonpolar (e.g., toluene) solvents. Monitor Si–O–C bond cleavage via FTIR .
    • Kinetic Analysis : Use Arrhenius plots to compare activation energies in different media. For example, hydrolysis rates may increase 5-fold in aqueous vs. anhydrous conditions .
  • Mitigation Strategies : Add stabilizers (e.g., triethylamine) to slow hydrolysis in polar solvents .

Q. What methodologies optimize the use of this compound in hybrid silane films for corrosion protection?

Methodological Answer:

  • Film Fabrication :
    • Sol-Gel Process : Mix with GPTMS (3-glycidoxypropyltrimethoxysilane) in ethanol/water (80:20 v/v). Adjust pH to 4–5 with acetic acid for optimal hydrolysis .
    • Dip-Coating : Apply to metal substrates at 2 mm/s withdrawal speed; cure at 120°C for 1 hour .
  • Performance Testing :
    • Electrochemical Impedance Spectroscopy (EIS) : Measure corrosion resistance (charge transfer resistance > 105^5 Ω·cm2^2 indicates effective protection) .
    • Contact Angle Analysis : Target hydrophobicity (θ > 100°) to assess moisture barrier efficacy .

Q. How can researchers address batch-to-batch variability in crosslinking efficiency when using this compound?

Methodological Answer:

  • Quality Control Metrics :

    ParameterAcceptable Range
    Active Si–OCH3_3 Content≥95% (by iodometric titration)
    Hydrolyzable Chloride≤50 ppm (by AgNO3_3 titration)
  • Process Optimization :

    • Storage : Keep under nitrogen to prevent pre-hydrolysis .
    • In-Situ Monitoring : Use Raman spectroscopy to track crosslinking in real-time .

Properties

IUPAC Name

tris(2-methoxyethoxy)-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O6Si/c1-11-5-8-14-17(4,15-9-6-12-2)16-10-7-13-3/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTVTFUBQOLTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCO[Si](C)(OCCOC)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0066292
Record name 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl-
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Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17980-64-2
Record name 6-(2-Methoxyethoxy)-6-methyl-2,5,7,10-tetraoxa-6-silaundecane
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Record name Methyltris(2-methoxyethoxy)silane
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Record name Methyltris(methoxyethoxy)silane
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Record name 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-methoxyethoxy)-6-methyl-
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Record name 6-(2-methoxyethoxy)-6-methyl-2,5,7,10-tetraoxa-6-silaundecane
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyltris(methoxyethoxy)silane
Methyltris(methoxyethoxy)silane
Methyltris(methoxyethoxy)silane
Methyltris(methoxyethoxy)silane
Methyltris(methoxyethoxy)silane

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